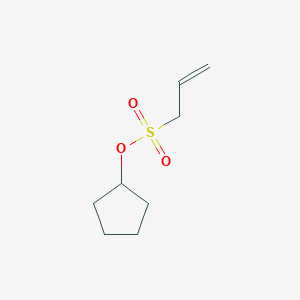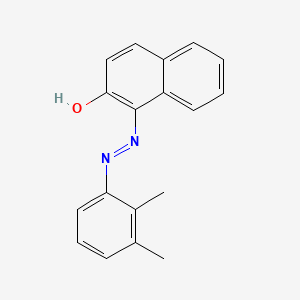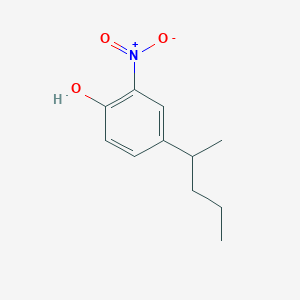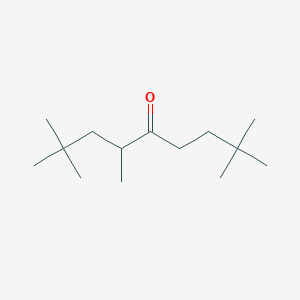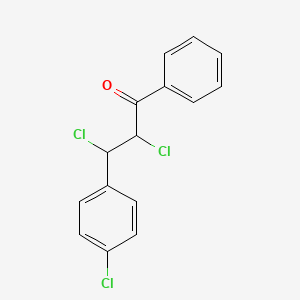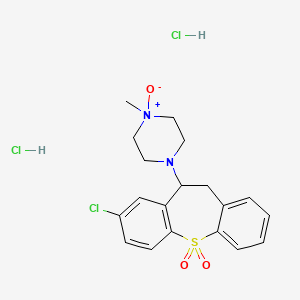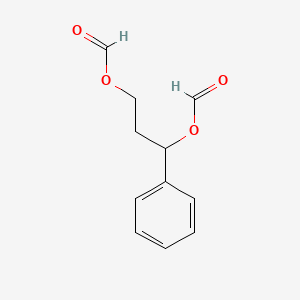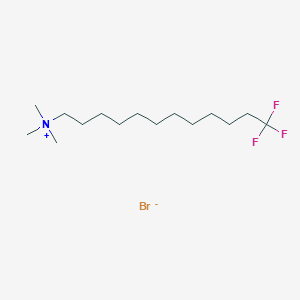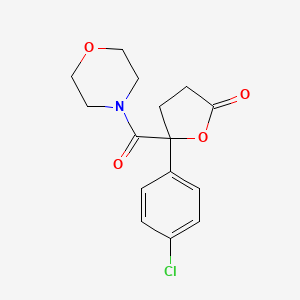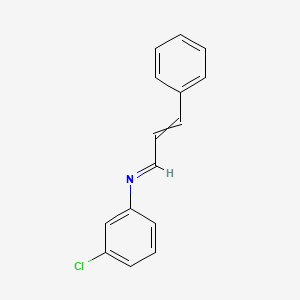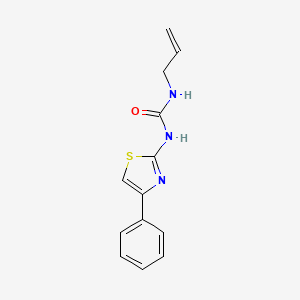
Urea, N-(4-phenyl-2-thiazolyl)-N'-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- is a compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it inhibits bacterial cell wall biosynthesis by targeting enzymes involved in this process. In cancer research, it has been shown to inhibit kinases such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N’-(4-pyridyl)urea
- N,N’-diphenylurea
- N-(3-fluorophenyl)-N’-(2-thiazolyl)urea
Uniqueness
Urea, N-(4-phenyl-2-thiazolyl)-N’-2-propenyl- stands out due to its unique thiazole ring structure, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown superior antibacterial and anticancer activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
39893-79-3 |
|---|---|
Fórmula molecular |
C13H13N3OS |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
1-(4-phenyl-1,3-thiazol-2-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-14-12(17)16-13-15-11(9-18-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,14,15,16,17) |
Clave InChI |
HORGSNQHIVHCNG-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


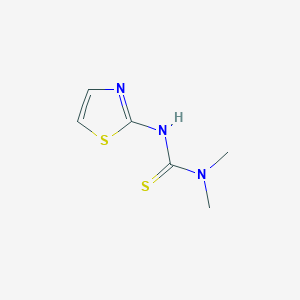
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
